3-Chlorobenzo[b]thiophene-2-carbonyl chloride
Overview
Description
3-Chlorobenzo[b]thiophene-2-carbonyl chloride is an organic compound with the molecular formula C9H4Cl2OS . It is a cream to brown to yellow to pale yellow crystalline powder . It is sold by various chemical suppliers, including Thermo Scientific Chemicals .
Molecular Structure Analysis
The molecular structure of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride consists of a benzothiophene ring (a fused ring structure containing a benzene ring and a thiophene ring) with a carbonyl chloride group attached at the 2-position and a chlorine atom attached at the 3-position .Physical And Chemical Properties Analysis
3-Chlorobenzo[b]thiophene-2-carbonyl chloride is a solid at 20 degrees Celsius . It has a molecular weight of 231.09 . The compound has a melting point range of 108.5-117.5°C .Scientific Research Applications
Crystal Structure Analysis
3-Chlorobenzo[b]thiophene-2-carbonyl chloride has been synthesized and its crystal structure analyzed. The study revealed two sets of symmetry-related molecules forming two infinite chains, primarily connected by weak CH…π interactions. The packing structure of the crystal is dominated by van der Waals forces, with no significant π–π interactions observed (Tarighi et al., 2009).
Synthesis of Bioactive Compounds
The compound has been utilized as a starting material for synthesizing various bioactive compounds, including carbamates, ureas, and semicarbazides, which have been screened for antimicrobial and analgesic activities (Kumara et al., 2009).
Organic Synthesis
It has been used in the synthesis of 2-alkylbenzo[b]thiophenes, showing the versatility of this compound in organic synthesis (Savinov et al., 1984). Additionally, its reactivity with various aminopyridines to produce different lactams and their derivatives further demonstrates its potential in synthetic chemistry (Kudo et al., 1987).
Pharmaceutical Intermediates
Reactions of 3-Chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides have been explored to prepare a series of carboxamides, which could be further modified for pharmaceutical applications (Sedlák et al., 2008).
Preparation from Cinnamic Acids
The compound can be prepared from cinnamic acid derivatives, which are readily accessible, demonstrating an efficient route for its synthesis (Wright & Brabander, 1971).
Synthesis of Organic Semiconductor Materials
The compound has been used in the construction of benzo[b]thieno[2,3-d]thiophenes and benzo[4,5]selenopheno[3,2-b]thiophenes, which are of interest in the development of organic semiconductor materials. This application showcases its potential in advanced materials science (Irgashev et al., 2020).
Development of Antimicrobial Agents
Some benzo[b]thiophene derivatives, synthesized from 3-chlorobenzo[b]thiophene-2-carbonyl chloride, have shown potent antibacterial, antifungal, and anti-inflammatory activities, indicating its use in the development of new antimicrobial agents (Isloor et al., 2010).
Safety And Hazards
3-Chlorobenzo[b]thiophene-2-carbonyl chloride is classified as dangerous. It may cause severe skin burns and eye damage, and may be corrosive to metals . Safety precautions include not breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .
properties
IUPAC Name |
3-chloro-1-benzothiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2OS/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKSSMDJEWPKCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334187 | |
Record name | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzo[b]thiophene-2-carbonyl chloride | |
CAS RN |
21815-91-8 | |
Record name | 3-Chlorobenzo[b]thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70334187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chlorobenzo(b)thiophene-2-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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